molecular formula C28H42N2O3 B1583579 4,4'-Di-n-octyloxyazoxybenzene CAS No. 25729-12-8

4,4'-Di-n-octyloxyazoxybenzene

Cat. No.: B1583579
CAS No.: 25729-12-8
M. Wt: 454.6 g/mol
InChI Key: LMDKWWQEAJSHLR-UHFFFAOYSA-N
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Description

4,4’-Di-n-octyloxyazoxybenzene is an organic compound with the molecular formula C28H42N2O3. It is a light yellow to orange powder or crystal that is primarily used in materials science, particularly in the development of liquid crystal materials . This compound is known for its high purity and mesomorphic range, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-n-octyloxyazoxybenzene typically involves the condensation reaction of 4,4’-dihydroxyazobenzene with n-octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of 4,4’-Di-n-octyloxyazoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-n-octyloxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Di-n-octyloxyazoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Di-n-octyloxyazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their physical and chemical properties. These interactions are crucial in its applications in liquid crystal materials, where it helps to stabilize the liquid crystalline phase and enhance the material’s performance .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxyazobenzene: A precursor in the synthesis of 4,4’-Di-n-octyloxyazoxybenzene.

    4,4’-Di-n-octyloxyazobenzene: A closely related compound with similar properties but different applications.

    4,4’-Di-n-butoxyazoxybenzene: Another azoxybenzene derivative with shorter alkyl chains.

Uniqueness

4,4’-Di-n-octyloxyazoxybenzene is unique due to its long alkyl chains, which enhance its solubility and mesomorphic range. This makes it particularly suitable for applications in liquid crystal materials, where these properties are essential for optimal performance .

Properties

IUPAC Name

(4-octoxyphenyl)-(4-octoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-23-32-27-19-15-25(16-20-27)29-30(31)26-17-21-28(22-18-26)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDKWWQEAJSHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334289
Record name 4,4'-Di-n-octyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25729-12-8
Record name 4,4'-Di-n-octyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the molecular arrangement of OOAB can be obtained from X-ray diffraction studies?

A1: X-ray diffraction studies on OOAB provide valuable insights into the orientation of molecules within its liquid crystal phases. The technique reveals information about the distribution function, fd(β), which describes the orientation of local directors (representing the average molecular orientation within a small cluster) relative to the average director of the entire sample []. This allows researchers to understand the degree of order within the liquid crystal phases and how the molecules arrange themselves. In the case of OOAB, the study found that fd(β) was close to predictions from simple mean field theory, suggesting a significant degree of cooperative molecular orientation [].

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